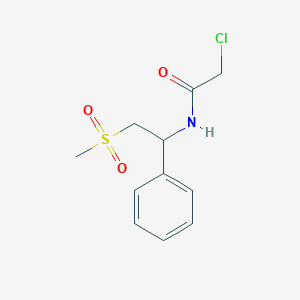

2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide is a chemical entity that has not been directly studied in the provided papers. However, similar compounds have been synthesized and analyzed, which can provide insights into the potential characteristics and behaviors of the compound . For instance, the synthesis of various N-substituted acetamides has been explored, and their biological activities as opioid kappa agonists have been evaluated . Additionally, studies on substituted N-(2-hydroxyphenyl)acetamides have been conducted, focusing on their hydrogen bonding behaviors and molecular structures .

Synthesis Analysis

The synthesis of related acetamides typically involves starting from chiral amino acids or other precursors, followed by the introduction of various alkyl or aryl substituents . For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps, with high yields reported for each step . These methods could potentially be adapted for the synthesis of 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamides can be determined using techniques such as X-ray crystallography, as demonstrated for certain substituted N-(2-hydroxyphenyl)acetamides . Conformational analysis is also a valuable tool, as seen in the study of 2-chloro-N-(3-methylphenyl)acetamide, where the conformation of the N—H bond was found to be syn to the meta-methyl group . These methods could be applied to deduce the molecular structure of 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamides can be influenced by their substituents. For instance, the presence of a methylsulfonyl group could affect the compound's reactivity and its ability to form hydrogen bonds or engage in other chemical interactions. Studies on similar compounds have shown the formation of intra- and intermolecular hydrogen bonds , and the potential for intramolecular hydrogen bond formation has been suggested for other acetamides as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides, such as polarity and dipole moments, can be assessed using experimental methods and quantum chemical calculations . For example, the polarity of 2-chloro-N-[2-((diphenylphosphoryl)methyl)phenyl]acetamide was determined, and its conformational preferences were analyzed . These approaches could be used to predict the properties of 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide, which would be valuable for understanding its behavior in various environments and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide is explored in the context of organic chemistry for its synthesis and structural analysis. Ishmaeva et al. (2015) studied the conformations of this compound, highlighting its role in advancing understanding of molecular structures and reactivities in organic synthesis. Their work provides insights into the preferred conformations and the equilibrium mixture of conformers for related compounds, which is crucial for designing molecules with desired properties and behaviors (Ishmaeva et al., 2015).

Environmental Impact and Degradation

Research has also focused on the environmental impact and degradation pathways of chloroacetamide herbicides, a category to which 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide is related. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, offering insights into potential environmental and health impacts. Their findings contribute to understanding the metabolic activation pathways that may lead to carcinogenicity, an essential aspect of assessing environmental safety and regulatory compliance (Coleman et al., 2000).

Antimicrobial Properties

Darwish et al. (2014) investigated the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at developing antimicrobial agents. This research underscores the potential of compounds like 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide to serve as building blocks in creating effective treatments against bacterial and fungal infections, showcasing their relevance in medicinal chemistry and drug design (Darwish et al., 2014).

properties

IUPAC Name |

2-chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-17(15,16)8-10(13-11(14)7-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGMQCVENCDWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541529.png)

![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541530.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541531.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide](/img/structure/B2541536.png)

![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2541540.png)

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2541541.png)

![5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2541543.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)

![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)